molecular formula C16H19FN2O3S B4486230 5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

Cat. No.: B4486230
M. Wt: 338.4 g/mol
InChI Key: DPMDPISMZMELQB-UHFFFAOYSA-N
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Description

5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzenesulfonyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole has several scientific research applications:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and neurological disorders.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other functional products.

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidine and oxazole rings contribute to the compound’s overall stability and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole apart is the combination of its structural features, which confer unique biological and chemical properties. The presence of the fluorobenzenesulfonyl group enhances its potential as a drug candidate by improving its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-11(2)14-10-16(22-18-14)15-4-3-9-19(15)23(20,21)13-7-5-12(17)6-8-13/h5-8,10-11,15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMDPISMZMELQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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